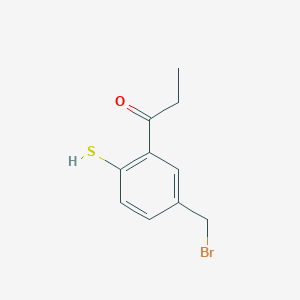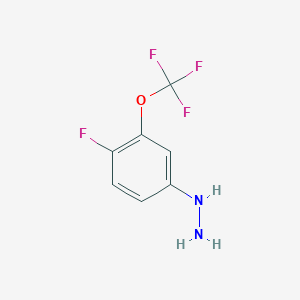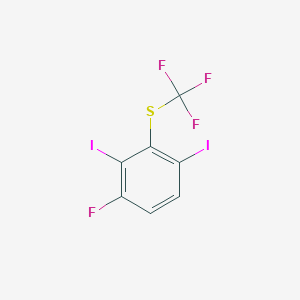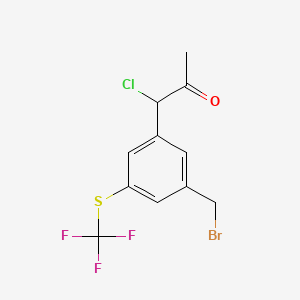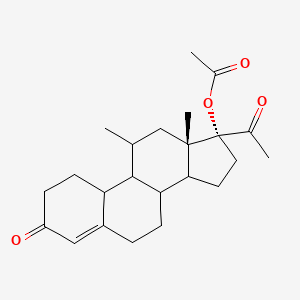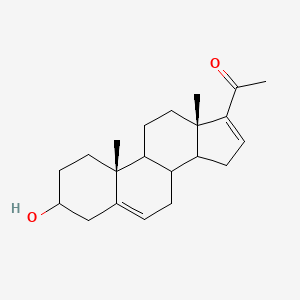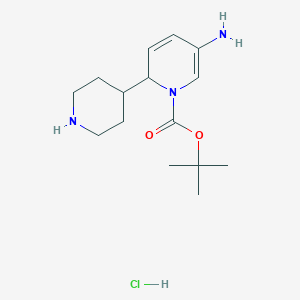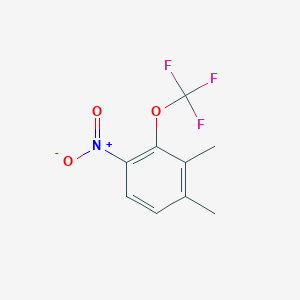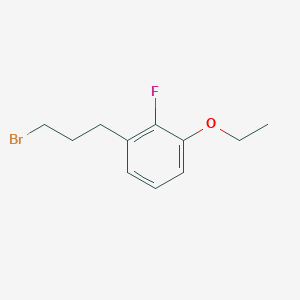
1-(3-Bromopropyl)-3-ethoxy-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-3-ethoxy-2-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a bromopropyl group, an ethoxy group, and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-ethoxy-2-fluorobenzene typically involves the bromination of 3-ethoxy-2-fluorobenzene followed by the introduction of a propyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropyl)-3-ethoxy-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom or to convert the ethoxy group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiourea in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Products include 3-ethoxy-2-fluorobenzene derivatives with various substituents replacing the bromine atom.
Oxidation: Products include 3-ethoxy-2-fluorobenzaldehyde or 3-ethoxy-2-fluorobenzoic acid.
Reduction: Products include 3-ethoxy-2-fluorobenzene or 3-ethoxy-2-fluorobenzyl alcohol.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-3-ethoxy-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-3-ethoxy-2-fluorobenzene depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-3-ethoxybenzene: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(3-Bromopropyl)-2-fluorobenzene: Lacks the ethoxy group, which may influence its solubility and chemical properties.
1-(3-Bromopropyl)-3-fluorobenzene:
Uniqueness: 1-(3-Bromopropyl)-3-ethoxy-2-fluorobenzene is unique due to the presence of both the ethoxy and fluorine substituents on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H14BrFO |
|---|---|
Peso molecular |
261.13 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-3-ethoxy-2-fluorobenzene |
InChI |
InChI=1S/C11H14BrFO/c1-2-14-10-7-3-5-9(11(10)13)6-4-8-12/h3,5,7H,2,4,6,8H2,1H3 |
Clave InChI |
LVGXSUGPMDQDMW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1F)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


